2-Amino-4-(1H-indol-4-yl)benzoic acid
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
948006-00-6 |
|---|---|
Molecular Formula |
C15H12N2O2 |
Molecular Weight |
252.27 g/mol |
IUPAC Name |
2-amino-4-(1H-indol-4-yl)benzoic acid |
InChI |
InChI=1S/C15H12N2O2/c16-13-8-9(4-5-12(13)15(18)19)10-2-1-3-14-11(10)6-7-17-14/h1-8,17H,16H2,(H,18,19) |
InChI Key |
UWHWXHSMADOJLM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C=CNC2=C1)C3=CC(=C(C=C3)C(=O)O)N |
Origin of Product |
United States |
Investigation of Biological Activities and Pharmacological Potential of 2 Amino 4 1h Indol 4 Yl Benzoic Acid Derivatives
Mechanisms of Bioactivity
The biological effects of 2-amino-4-(1H-indol-4-yl)benzoic acid derivatives are rooted in their ability to modulate the function of key enzymes and receptors, as well as to influence critical cellular pathways.
Enzyme and Receptor Modulation Profiles
Derivatives of the parent compound have shown inhibitory activity against various enzymes. For instance, certain 2-aminobenzothiazin-4-ones, which share a structural resemblance, have been evaluated as inhibitors of proteases and esterases. mdpi.com While some 2-amino substituted 4H-3,1-benzoxazin-4-ones are potent inhibitors of human leukocyte elastase, replacing the ring oxygen with sulfur in the corresponding benzothiazinones can lead to a loss of this activity. mdpi.com This highlights the sensitivity of enzyme inhibition to subtle structural modifications of the core scaffold.
In the context of antimicrobial activity, some derivatives of 4-aminosalicylic acid, a related aminobenzoic acid structure, have demonstrated the ability to inhibit fatty acid biosynthesis in bacteria. nih.gov Pyrazole (B372694) derivatives containing a benzoic acid moiety have been identified as potent antibacterial agents by targeting DNA gyrase and topoisomerase IV. nih.gov
Modulation of Cellular Pathways (e.g., Caspase-3 Activation, Premature Translation Termination, Nonsense-Mediated mRNA Decay)
The influence of these derivatives extends to the modulation of fundamental cellular processes.
Caspase-3 Activation: Caspases are a family of proteases that play essential roles in apoptosis (programmed cell death) and inflammation. nih.gov Caspase-3, in particular, is a key executioner caspase in apoptosis and can also be involved in inflammatory processes by cleaving and activating certain cytokines, such as IL-16. nih.gov While direct studies on this compound derivatives and caspase-3 are limited, the broader class of compounds that modulate inflammatory pathways often intersect with caspase signaling. For instance, interleukin-4 (IL-4) has been shown to inhibit caspase-3 activity by regulating proteins in the Fas-mediated apoptotic pathway. nih.gov This indicates that compounds interfering with cytokine pathways could indirectly influence caspase-3 activity.
Premature Translation Termination and Nonsense-Mediated mRNA Decay (NMD): Nonsense-mediated mRNA decay is a surveillance pathway in eukaryotes that degrades mRNAs containing premature termination codons (PTCs). nih.govnih.gov This quality control mechanism prevents the synthesis of truncated and potentially harmful proteins. nih.gov Small molecules have been developed to modulate this pathway, allowing for the readthrough of PTCs in certain genetic diseases. While specific data on this compound derivatives directly targeting NMD is not prevalent, the chemical space of indole-containing compounds is being explored for various therapeutic interventions at the level of RNA and protein synthesis.
Therapeutic Area Exploration (In Vitro and Pre-clinical Studies)
The diverse mechanisms of bioactivity of this compound derivatives have prompted their investigation in several therapeutic areas.
Anti-inflammatory Efficacy
Derivatives of 2-aminobenzoic acid have been synthesized and evaluated for their anti-inflammatory properties. nih.gov Some of these compounds have shown potent activity, in some cases exceeding that of standard drugs like aspirin (B1665792) and phenylbutazone (B1037) in preclinical models. nih.gov The anti-inflammatory effects are often associated with the inhibition of cyclooxygenase (COX) enzymes, which are key to the production of pro-inflammatory prostaglandins. researchgate.net Certain tetrahydrobenzo[b]thiophene derivatives, which can be conceptually related, exhibit anti-inflammatory activity by activating the NRF2 pathway, leading to a reduction in pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α. nih.gov One indole (B1671886) derivative, N′-(3-(1H-indol-3-yl)benzylidene)-2-cyanoacetohydrazide, demonstrated anti-inflammatory activity by reducing leukocyte migration in a carrageenan-induced air pouch model. mdpi.com
| Compound Class | Mechanism of Action | Observed Effect | Reference |
|---|---|---|---|
| 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene Derivatives | NRF2 Activation | Reversed elevated levels of pro-inflammatory cytokines (IL-1β, IL-6, TNF-α, IFN-γ) and inflammatory mediators (PGE2, COX-2, NF-κB). | nih.gov |
| N′-(3-(1H-indol-3-yl)benzylidene)-2-cyanoacetohydrazide | Modulation of NO/cytokine pathway | Significant reduction in cell migration in a carrageenan-induced peritonitis model. | mdpi.com |
| 2-Amino benzoic acid derivatives | Inhibition of cyclooxygenase activity | Potent anti-inflammatory and analgesic activities. | nih.govresearchgate.net |
Antimicrobial Spectrum (Antibacterial, Antifungal, Anti-tubercular)
A significant area of investigation for these derivatives has been their antimicrobial potential against a wide range of pathogens.
Antibacterial: Numerous derivatives have shown promising antibacterial activity. For example, novel pyrazole derivatives have been synthesized that are potent against various Gram-positive bacteria, with minimum inhibitory concentrations (MICs) as low as 0.5 μg/mL. nih.gov Some of these compounds are effective against both planktonic bacteria and biofilms. nih.gov Derivatives of 4-aminosalicylic acid have also been shown to possess antibacterial properties. jocpr.com
Antifungal: 2-Aminobenzoic acid derivatives have demonstrated efficacy against fungal pathogens like Candida albicans, including fluconazole-resistant strains. mdpi.comnih.gov Some of these compounds work by downregulating genes involved in hyphal growth, adhesion, and biofilm formation. mdpi.comnih.gov They have shown synergistic effects when combined with existing antifungal drugs like fluconazole. mdpi.comnih.gov
Anti-tubercular: The global health threat of tuberculosis has driven the search for new anti-tubercular agents. Derivatives of 2,3-(4-aminobenzamido)benzoic acid have been designed and evaluated for their activity against Mycobacterium tuberculosis. researchgate.net Anthranilic acid derivatives have been explored as inhibitors of MabA (FabG1), an essential enzyme in the mycolic acid biosynthesis pathway of M. tuberculosis. nih.gov
| Activity | Compound Class | Target Organism(s) | Key Findings | Reference |
|---|---|---|---|---|
| Antibacterial | Pyrazole derivatives | Gram-positive bacteria | MICs as low as 0.5 μg/mL; effective against biofilms. | nih.gov |
| Antifungal | 2-Aminobenzoic acid derivatives | Candida albicans | Effective against fluconazole-resistant strains; synergistic with fluconazole. | mdpi.comnih.gov |
| Anti-tubercular | 2,3-(4-Aminobenzamido)benzoic acid derivatives | Mycobacterium tuberculosis | Designed as potential anti-TB agents. | researchgate.net |
| Anti-tubercular | Anthranilic acid derivatives | Mycobacterium tuberculosis | Inhibit the essential enzyme MabA (FabG1). | nih.gov |
Antiviral Properties (e.g., HIV-1 Fusion Inhibition)
The therapeutic potential of these compounds extends to antiviral applications. A series of indole compounds have been identified as fusion inhibitors of the HIV-1 gp41 protein. nih.gov Gp41 is a critical component of the viral fusion machinery, and its inhibition prevents the virus from entering host cells. nih.gov The most active compounds in this series inhibited cell-cell fusion and viral replication at sub-micromolar concentrations. nih.gov
Anticancer and Antiproliferative Actions
Derivatives built upon the indole and benzoic acid framework have demonstrated significant potential as anticancer and antiproliferative agents. Research has shown that modifications to this core structure can yield compounds with potent cytotoxicity against a variety of human cancer cell lines.
One area of investigation involves the synthesis of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids. Certain compounds from this series have exhibited potent inhibitory activities against MCF-7 (breast cancer) and HCT-116 (colon cancer) cell lines, with IC50 values indicating significant cytotoxicity. rsc.org For instance, compounds 2 and 14 from this series showed higher activity against MCF-7 cancer cells than the reference drug doxorubicin. preprints.org Further studies revealed that these compounds could induce apoptosis, a mechanism of programmed cell death crucial for cancer therapy. rsc.org
Similarly, 2-amino-4-phenylthiazole (B127512) derivatives have been shown to possess remarkable antiproliferative activity against cell lines such as A549 (lung cancer), HeLa (cervical cancer), and HT29 (colon cancer). nih.gov Another study on a carbothioamide derivative containing an indole ring, specifically 4-2-(5-bromo-1H-indol-2-carbonyl)-N-(4-methoxyphenyl) hydrazine-1-carbothioamide, demonstrated significant anti-proliferative effects against A549 lung cancer cells with an IC50 value of 45.5 µg/mL. waocp.org
The antiproliferative effects are not limited to a single mechanism. For example, novel 2-amino-4-aryl-pyrimidine derivatives of ursolic acid have shown potent activity against MCF-7 and HeLa cells. rsc.org The mechanism for one of the lead compounds in this series was found to involve the suppression of key signaling pathways like RAS/Raf/MEK/ERK and PI3K/AKT/mTOR, which are critical for cancer cell growth and survival. rsc.org
Below is a summary of the antiproliferative activity of selected derivatives against various cancer cell lines.
| Compound Series | Specific Compound | Cancer Cell Line | IC50 Value | Source |
| 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids | Compound 2 | MCF-7 | 18.7 µM | preprints.org |
| Compound 14 | MCF-7 | 15.6 µM | preprints.org | |
| Doxorubicin (Reference) | MCF-7 | 19.7 µM | rsc.org | |
| 2-amino-4-aryl-pyrimidine derivatives of ursolic acid | Compound 7b | MCF-7 | 0.48 µM | rsc.org |
| Compound 7b | HeLa | 0.74 µM | rsc.org | |
| 2,4-disubstituted thiazole (B1198619) amide derivatives | Compound 28 | HT29 | 0.63 µM | nih.gov |
| Indole carbothioamide derivative | 4-2-(5-bromo-1H-indol-2-carbonyl)-N-(4-methoxyphenyl) hydrazine-1-carbothioamide | A549 | 45.5 µg/mL | waocp.org |
| 4-(1,2,3-Triazol-1-yl)quinolin-2(1H)-ones | Compound 3h | (Various) | GI50: 22-31 nM | nih.gov |
Antioxidant Capacity
Reactive oxygen species (ROS) can cause oxidative damage to cellular components, contributing to the development of various diseases, including cancer. mdpi.com Antioxidants can mitigate this damage by scavenging free radicals. mdpi.com Several derivatives related to the this compound scaffold have been evaluated for their antioxidant properties.
For instance, a study on 4-(1,2,3-triazol-1-yl)quinolin-2(1H)-ones, which share structural similarities, demonstrated promising antioxidant activity. Compounds 3g and 3h from this series showed significant DPPH radical scavenging activity of 70.6% and 73.5% respectively at a concentration of 10 µM, comparable to the standard antioxidant Trolox (77.6%). nih.gov
In another study, a synthesized indole derivative, 4-2-(5-bromo-1H-indol-2-carbonyl)-N-(4-methoxyphenyl) hydrazine-1-carbothioamide, was investigated for its free radical scavenging action using the DPPH assay. waocp.org The compound exhibited an IC50 concentration for free radical scavenging activity of 27.8 µg/ml, indicating its potential to act as an antioxidant. waocp.org The synthesis of 2-amino-5-R-1,3,4-oxadiazoles with hindered phenol (B47542) fragments has also yielded compounds with antioxidant activity higher than that of the commercial antioxidant BHT. mdpi.com
The table below summarizes the antioxidant capacity of representative compounds.
| Compound Series | Specific Compound | Assay | Result | Source |
| 4-(1,2,3-Triazol-1-yl)quinolin-2(1H)-ones | Compound 3g | DPPH Scavenging (at 10 µM) | 70.6% | nih.gov |
| Compound 3h | DPPH Scavenging (at 10 µM) | 73.5% | nih.gov | |
| Trolox (Reference) | DPPH Scavenging | 77.6% | nih.gov | |
| Indole carbothioamide derivative | 4-2-(5-bromo-1H-indol-2-carbonyl)-N-(4-methoxyphenyl) hydrazine-1-carbothioamide | DPPH Scavenging | IC50: 27.8 µg/mL | waocp.org |
| 4-hydroxy coumarin (B35378) derivatives | p-nitro-phenyl derivative 6c | DPPH Scavenging | IC50: 25.9 µM | nih.gov |
Immunomodulatory Effects
The immune system plays a dual role in cancer, capable of both suppressing and promoting tumor growth. Compounds that can modulate the immune response, known as immunomodulators, are of significant therapeutic interest. Derivatives containing the indole nucleus have shown potential in this area.
A series of S- and N-alkylated 5-(1H-indol-2-yl)-1,3,4-oxadiazole-2(3H)-thione derivatives were tested for their immunomodulatory activity. Several of these compounds demonstrated highly significant inhibition of PHA-activated T-cell proliferation, with IC50 values less than 3 µg/mL. researchgate.net T-cells are crucial components of the adaptive immune response, and their inhibition can be beneficial in autoimmune diseases or transplantation. researchgate.net Conversely, another compound from the same series was found to suppress the production of reactive oxygen species (ROS) by phagocytes, which is a key part of the innate immune response. researchgate.net
Furthermore, an indole derivative, N′-(3-(1H-indol-3-yl)benzylidene)-2-cyanoacetohydrazide (JR19), was shown to reduce levels of pro-inflammatory cytokines such as IL-6, TNF-α, IL-17, and IFN-γ. mdpi.com This anti-inflammatory effect is mediated in part by its influence on the nitric oxide (NO) pathway. mdpi.com Such activities highlight the potential for these derivatives to be developed as agents for inflammatory conditions.
| Compound Series | Specific Compound(s) | Immunomodulatory Effect | Source |
| S- and N-alkylated indolyl-oxadiazoles | 1, 2a, 2b, 2c, 2k | Inhibition of T-cell proliferation (IC50 < 3 µg/mL) | researchgate.net |
| 2h | Suppression of phagocyte ROS production (IC50 = 2.4 µg/mL) | researchgate.net | |
| Indole acetohydrazide derivative | JR19 | Reduction of pro-inflammatory cytokines (IL-6, TNF-α, IL-17, IFN-γ) | mdpi.com |
Potential for Addressing Drug Resistance Mechanisms
A major challenge in cancer chemotherapy is the development of drug resistance. Novel compounds that can overcome these resistance mechanisms are urgently needed. Derivatives of this compound are being explored for this purpose.
For example, 4-(1,2,3-triazol-1-yl)quinolin-2(1H)-ones have been investigated as multi-target inhibitors. nih.gov Specifically, certain derivatives were found to inhibit not only the standard epidermal growth factor receptor (EGFR) but also its T790M mutant form. nih.gov The EGFR T790M mutation is a common mechanism of resistance to first- and second-generation EGFR inhibitors used in the treatment of non-small cell lung cancer. nih.gov Compound 3h from this series was a potent inhibitor of EGFRT790M with an IC50 of 9.70 nM. nih.gov
Another approach involves developing compounds active against cancer cells that have acquired resistance to standard therapies. A series of N-(4-(3-aminophenyl(thiazol-2-yl)acetamide derivatives were evaluated against both sensitive and resistant cell lines of melanoma, leukemia, and pancreatic cancer, with all tested compounds showing activity. nih.gov This suggests that the scaffold may be effective against tumors that have stopped responding to conventional treatments.
Molecular Target Identification and Validation
Understanding how a compound exerts its biological effect requires the identification of its molecular targets. For derivatives of this compound, several potential targets have been identified through various studies.
As mentioned, key enzymes in cancer signaling pathways are prominent targets. Derivatives of ursolic acid were found to suppress the RAS/Raf/MEK/ERK and PI3K/AKT/mTOR signaling pathways, with molecular docking studies suggesting MEK1 kinase as a possible direct target. rsc.org Other benzoic acid derivatives have been found to inhibit the activity of the tyrosine kinase domain and Histone Deacetylase (HDAC) enzymes. preprints.org
In the context of antiproliferative action, 2'- and 4'-aminochalcones have been suggested to interfere with the regulation of oncogenes and tumor suppressor genes, specifically inhibiting the transcription of TOPOIIα and TP53 genes and down-regulating the Sp1 protein. nih.gov
For immunomodulatory effects, an indole derivative was found to interact with key residues in NFκB, a crucial transcription factor in the inflammatory response, preventing its activation. mdpi.com The same study identified inducible nitric oxide synthase (iNOS) as another target. mdpi.com The multi-target inhibitors mentioned previously were validated against EGFR, BRAFV600E, and the resistant EGFRT790M mutant kinase. nih.gov
A summary of identified molecular targets is provided below.
| Biological Activity | Compound Class/Derivative | Identified Molecular Target(s) | Source |
| Anticancer | Ursolic acid pyrimidine (B1678525) derivatives | MEK1 Kinase, RAS/Raf/MEK/ERK pathway, PI3K/AKT/mTOR pathway | rsc.org |
| Quinazolinone derivatives | Tyrosine Kinase | preprints.org | |
| Naphthalen-1-yl methyleneamino benzoic acid | Histone Deacetylase (HDAC) | preprints.org | |
| Aminochalcones | TOPOIIα, TP53, Sp1 | nih.gov | |
| 4-(1,2,3-Triazol-1-yl)quinolin-2(1H)-ones | EGFR, BRAFV600E, EGFRT790M | nih.gov | |
| Immunomodulatory | Indole acetohydrazide derivative | NFκB, iNOS | mdpi.com |
Structure Activity Relationship Sar Studies of 2 Amino 4 1h Indol 4 Yl Benzoic Acid Analogues
Elucidation of Key Pharmacophoric Features
The fundamental structure of 2-Amino-4-(1H-indol-4-yl)benzoic acid comprises three key pharmacophoric elements: the indole (B1671886) ring, the benzoic acid moiety, and the amino group. SAR studies on analogous compounds have systematically explored how modifications to these features impact bioactivity, providing a clearer picture of the essential requirements for molecular recognition and efficacy.
The indole nucleus is a prevalent scaffold in many biologically active compounds, and its substitution pattern is a critical determinant of activity. nih.gov Studies on related indole-containing molecules demonstrate that the position and nature of substituents on the indole ring can dramatically alter potency and selectivity.
For instance, in a series of 3-substituted 1H-indole-2-carboxylic acid derivatives, substitutions at various positions of the indole ring had distinct effects on their inhibitory activity. researchgate.net Fluorine-substituted derivatives were generally found to be more potent than those with chlorine substitutions. The position of the substituent was also crucial; substitution at position 4 of the indole ring was the least favorable for activity, whereas substitution at position 7 was the most favorable. Methoxy (B1213986) group substitutions at position 7 also yielded compounds with significant inhibitory effects. researchgate.net
In another class of compounds, N-(indol-3-ylglyoxylyl)amino acid derivatives, the presence of an electron-withdrawing group at the 5-position of the indole ring was found to markedly increase affinity for the benzodiazepine (B76468) receptor. nih.govsci-hub.se Derivatives with chloro, bromo, or nitro groups at the C5 position were the most potent, while those with hydrogen or a methoxy group in the same position showed decreased potency. sci-hub.se This highlights the importance of electronic properties conferred by substituents on the indole ring.
Table 1: Effect of Indole Ring Substitutions on Biological Activity of Analogous Compounds
| Parent Scaffold | Substitution Position | Substituent | Observed Effect on Activity | Reference |
|---|---|---|---|---|
| 1H-indole-2-carboxylic acid | 5, 6, 7 | F | More potent than Cl analogues | researchgate.net |
| 1H-indole-2-carboxylic acid | 4 | Various | Least favorable position | researchgate.net |
| 1H-indole-2-carboxylic acid | 7 | Methoxy | Favorable for activity | researchgate.net |
| Indol-3-ylglyoxylyl-amino acid | 5 | Cl, Br, NO₂ | Increased receptor affinity | nih.govsci-hub.se |
This table is interactive and can be sorted by column.
The 2-aminobenzoic acid (anthranilic acid) portion of the molecule is another key area for modification. researchgate.net Its carboxylic acid and amino groups are crucial for forming interactions with biological targets, such as hydrogen bonds.
Studies on N-(indol-3-ylglyoxylyl)amino acid derivatives have shown that esterification of the carboxylic acid group consistently leads to an increase in receptor binding affinity compared to the corresponding free acids. nih.govsci-hub.se This suggests that masking the ionizable carboxylic acid group, perhaps to enhance membrane permeability or to fit into a hydrophobic pocket, is a critical step for improving activity in that specific series. sci-hub.se
Furthermore, research on para-aminobenzoic acid (PABA) analogues confirms the structural versatility of this building block, where substitutions can be made at both the amino and carboxyl groups to develop a wide range of molecules with potential therapeutic applications. mdpi.com The position of the amino group relative to the carboxyl group is also significant. For example, modifying a different class of molecules with a 4-benzoic acid group was shown to improve agonist activity, whereas substitution with 2-benzoic acid failed to produce an active modulator, indicating a strict positional requirement for the carboxyl group. nih.gov
While direct substitutions on the indole and benzoic acid rings are well-explored, the introduction of linker or bridging groups between these two moieties in analogues of this compound is a less documented strategy in the available literature. In related compound classes, such as pyrazole (B372694) derivatives, the nature of the aniline (B41778) moiety (analogous to the aminobenzoic acid part) and its substituents significantly impacts activity. Lipophilic substituents on the aniline ring were found to improve antibacterial potency. nih.gov In another example, 4-amino-benzoic acid molecules were linked to 1,2-bis-(4-pyrid-yl)ethane via hydrogen bonds, forming linear chains, which demonstrates how the aminobenzoic acid moiety can be used to create larger supramolecular structures. nih.gov The specific impact of inserting a covalent linker between the indole and aminobenzoic acid core of the title compound remains an area for further investigation.
Spatial and Electronic Requirements for Bioactivity
The spatial arrangement of the indole and benzoic acid rings relative to each other is a key factor in determining bioactivity. The conformation of a molecule dictates how its pharmacophoric features are presented to the target receptor. Computational and biophysical studies on related aromatic amino acids have been used to decipher their conformational landscapes, which can be exploited in the rational design of therapeutic agents. nih.gov
For a related compound, 2-Methyl-4-[(4-methylphenyl)amino]benzoic acid, crystallographic data revealed a significant dihedral angle of 42.44° between the two aromatic rings. researchgate.net This non-planar arrangement is likely crucial for fitting into a specific binding pocket and avoiding steric clashes.
Furthermore, stereochemistry plays a vital role in ligand-target interactions. In studies of optically active N-(indol-3-ylglyoxylyl)amino acid derivatives, the D-form of the amino acid moiety was consistently more potent in displacing ligands from the benzodiazepine receptor than both the L-form and the racemic mixture. nih.gov This suggests a highly specific stereochemical requirement within the binding site, where one enantiomer achieves a much more favorable orientation for binding than the other. nih.gov
The electronic properties of the molecule, influenced by its substituents, are critical for receptor binding and subsequent efficacy. As previously noted, the affinity of N-(indol-3-ylglyoxylyl)amino acid derivatives for the benzodiazepine receptor is profoundly dependent on the electronic properties of the substituents. nih.gov
Table 2: Summary of Electronic Effects on Receptor Affinity for Analogous Indole Derivatives
| Scaffold | Indole Ring Substituent (Position 5) | Electronic Nature | Effect on Receptor Affinity | Reference |
|---|---|---|---|---|
| Indol-3-ylglyoxylyl-amino acid | Nitro (NO₂) | Strong Electron-Withdrawing | Significant Increase | nih.govsci-hub.se |
| Indol-3-ylglyoxylyl-amino acid | Bromo (Br) | Electron-Withdrawing | Significant Increase | nih.govsci-hub.se |
| Indol-3-ylglyoxylyl-amino acid | Chloro (Cl) | Electron-Withdrawing | Significant Increase | nih.govsci-hub.se |
This table is interactive and can be sorted by column.
Computational and Theoretical Chemistry Applications for 2 Amino 4 1h Indol 4 Yl Benzoic Acid Systems
Quantum Chemical Calculations (e.g., Density Functional Theory)
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental in elucidating the intrinsic properties of a molecule. DFT methods are employed to approximate the solution to the Schrödinger equation, providing a detailed description of the electron distribution and energy of the system. For molecules like 2-Amino-4-(1H-indol-4-yl)benzoic acid, DFT can be used to optimize the molecular geometry, calculate vibrational frequencies, and determine various electronic properties. nih.gov
Prediction of Electronic Structure and Reactivity Descriptors
A key application of DFT is the prediction of the electronic structure, which governs the chemical behavior of a molecule. This includes the calculation of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting ability. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability.
Table 1: Representative Electronic Properties of Aromatic Acids from DFT Studies
| Property | Description | Typical Predicted Values for Related Compounds |
| EHOMO | Energy of the Highest Occupied Molecular Orbital | -5.0 to -6.5 eV |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.0 to -2.5 eV |
| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO | 3.0 to 4.5 eV |
Note: The values presented are illustrative and derived from computational studies on structurally related aromatic and benzoic acid derivatives. Specific values for this compound would require dedicated DFT calculations.
Molecular Modeling and Docking Studies
Molecular modeling and docking are indispensable tools in computational drug discovery, allowing for the prediction of how a small molecule, or ligand, might interact with a biological macromolecule, such as a protein. These methods are crucial for understanding the potential therapeutic applications of compounds like this compound.
Prediction of Ligand-Protein Binding Modes and Affinities
Molecular docking simulations can predict the preferred orientation of a ligand when bound to a protein's active site, as well as the strength of this interaction, often expressed as a binding affinity or docking score. researchgate.net For this compound, docking studies would involve placing the molecule into the binding pocket of a target protein and evaluating the various non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions.
Studies on similar indole (B1671886) and benzoic acid-containing molecules have successfully used docking to identify key interactions with enzymes like protein tyrosine phosphatase 1B (PTP1B). nih.gov These studies often reveal the critical role of specific amino acid residues in the active site that form hydrogen bonds with the ligand's functional groups. nih.gov
Rational Design of Novel Analogues
The insights gained from molecular docking can guide the rational design of new analogues with improved potency and selectivity. nih.gov By understanding the structure-activity relationships (SAR) at a molecular level, chemists can modify the structure of this compound to enhance its binding to a target protein. For example, if a particular region of the binding pocket is found to be hydrophobic, adding a lipophilic group to the corresponding part of the molecule could increase binding affinity. This approach has been used in the structural optimization of other benzimidazole analogues. nih.gov
Dynamics Simulations and Conformational Landscape Analysis
While molecular docking provides a static picture of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, allowing researchers to observe the conformational changes of both the ligand and the protein over time. MD simulations can provide a more accurate assessment of binding stability and can reveal alternative binding modes that may not be identified by docking alone. nih.gov
Conformational landscape analysis, often performed in conjunction with MD, explores the different shapes (conformations) that a molecule like this compound can adopt. Understanding the conformational preferences of the molecule is crucial, as only specific conformations may be able to bind effectively to a biological target.
QSAR (Quantitative Structure-Activity Relationship) Approaches
QSAR is a computational technique that aims to build a mathematical relationship between the chemical structure of a series of compounds and their biological activity. mdpi.com By identifying the physicochemical properties or structural features that are most important for activity, QSAR models can be used to predict the activity of new, untested compounds.
For a class of compounds including this compound, a QSAR study would involve compiling a dataset of structurally related molecules with their measured biological activities against a specific target. Various molecular descriptors, such as electronic, steric, and hydrophobic parameters, would then be calculated for each molecule. Statistical methods, such as multiple linear regression, are used to develop a predictive model.
QSAR studies on aminobenzoic acid and indole derivatives have successfully identified key features for their biological activities. mdpi.com For example, in some models, hydrophobic and electrostatic fields were found to be critical for the bioactivity of p-aminobenzoic acid derivatives as acetylcholinesterase inhibitors.
Table 2: Common Descriptors Used in QSAR Studies of Aromatic Compounds
| Descriptor Type | Examples | Relevance |
| Electronic | Dipole moment, HOMO/LUMO energies | Describes the electronic aspects of molecule-receptor interactions. |
| Steric | Molecular weight, Molar refractivity | Relates to the size and shape of the molecule and its fit within a binding site. |
| Hydrophobic | LogP (partition coefficient) | Quantifies the hydrophobicity of the molecule, which is important for membrane permeability and hydrophobic interactions. |
| Topological | Connectivity indices | Describes the atomic connectivity and branching of the molecule. |
Future Directions and Research Perspectives for 2 Amino 4 1h Indol 4 Yl Benzoic Acid
Development of Next-Generation Analogues with Enhanced Specificity
A primary objective in medicinal chemistry is the iterative refinement of a lead compound to enhance its potency and specificity, thereby minimizing off-target effects. The development of next-generation analogues of 2-Amino-4-(1H-indol-4-yl)benzoic acid will be guided by systematic structure-activity relationship (SAR) studies. nih.govacs.org The scaffold offers multiple points for chemical modification, each with the potential to fine-tune its interaction with biological targets.
Key strategies for analogue development will include:
Substitution on the Indole (B1671886) Ring: The indole core can be substituted at various positions (e.g., N1, C2, C3, C5, C6, C7). Introducing small, lipophilic groups such as halogens (e.g., fluorine) or methyl groups can significantly alter electronic properties and metabolic stability, potentially leading to improved in vivo activity. nih.gov
Modification of the Benzoic Acid Moiety: The carboxylic acid and amino groups on the benzoic acid ring are critical for interaction with target proteins. Conversion of the carboxylic acid to esters or amides can modulate solubility and cell permeability. The amino group can be acylated or alkylated to explore additional binding interactions.
Isomeric and Bioisosteric Scaffolds: The relative positions of the indole and aminobenzoic acid moieties can be altered to explore different spatial arrangements. Furthermore, replacing the indole ring with bioisosteres like benzimidazole or the benzoic acid with other acidic groups could lead to novel compounds with different target affinities. acs.org For instance, studies on related bis-indole compounds have shown that altering the linkage points between aromatic rings can dramatically impact biological activity. nih.gov
| Modification Strategy | Specific Example | Rationale for Enhanced Specificity | Supporting Evidence Class |
|---|---|---|---|
| Indole Ring Substitution | Introduction of a fluorine atom at the C6 position of the indole. | Increases lipophilicity and can improve metabolic stability and in vivo activity. nih.gov | Indolylpiperidinyl benzoic acid derivatives. nih.gov |
| Benzoic Acid Modification | Conversion of the carboxylic acid to a methyl ester or a primary amide. | Modulates polarity and cell membrane permeability; may act as a prodrug. | General medicinal chemistry principles. mdpi.com |
| Scaffold Alteration | Replacement of the indole core with a benzimidazole ring. | Acts as a bioisostere, potentially altering binding mode and selectivity. acs.org | Indole-based HIV-1 fusion inhibitors. acs.org |
| Linkage Isomerism | Shifting the indole connection from C4 to C5 or C6 of the benzoic acid. | Changes the overall molecular shape and orientation of key functional groups. nih.gov | Bis-indole derivatives. nih.gov |
Exploration of Novel Biological Targets
The indole and aminobenzoic acid scaffolds are present in a multitude of compounds with diverse pharmacological activities, suggesting that this compound and its derivatives could interact with a wide array of biological targets. dntb.gov.uanrfhh.comnih.gov A broad-based screening approach against various target classes is a logical next step.
Potential therapeutic areas and specific targets for investigation include:
Oncology: Indole derivatives are known to inhibit several key targets in cancer progression. nih.gov Screening for activity against protein kinases (e.g., VEGFR, PDGFR, EGFR), tubulin polymerization, and pathways like PI3K/AKT/mTOR could reveal potent anticancer agents. nih.govmdpi.com Indole-4-carboxylic acid itself is used as a reactant in the synthesis of histone deacetylase (HDAC) inhibitors. sigmaaldrich.com
Infectious Diseases: Both indole and para-aminobenzoic acid (PABA) derivatives have well-documented antimicrobial properties. mdpi.comnrfhh.com Analogues could be tested against a panel of bacteria and fungi, including drug-resistant strains. nrfhh.com Furthermore, related indole structures have shown promise as HIV-1 fusion inhibitors, suggesting a potential antiviral application. acs.org
Metabolic Disorders: A series of indole-based compounds have been identified as inhibitors of α-amylase and α-glucosidase, enzymes involved in carbohydrate metabolism. nih.gov This suggests a potential role for this compound derivatives in the management of type 2 diabetes.
Inflammatory and Neurological Diseases: The structural similarity of the indole nucleus to neurotransmitters like serotonin (B10506) makes it a privileged scaffold for neurological targets. chemimpex.com Derivatives could be explored as histamine H1 antagonists or for activity against targets relevant to neurodegenerative diseases. nih.gov
| Therapeutic Area | Potential Biological Target Class | Rationale / Example from Related Compounds |
|---|---|---|
| Oncology | Protein Kinase Inhibitors (VEGFR, EGFR) | Indole-quinazoline hybrids are potent EGFR-TK inhibitors. mdpi.com |
| Oncology | Tubulin Polymerization Inhibitors | Indole derivatives can disrupt microtubule assembly, a key strategy in cancer therapy. nih.gov |
| Infectious Diseases | Bacterial & Fungal Enzymes | PABA derivatives and indole alkaloids exhibit broad antimicrobial effects. mdpi.comnrfhh.com |
| Virology | Viral Fusion Proteins (e.g., HIV gp41) | Bis-indole compounds have been developed as HIV fusion inhibitors. nih.govacs.org |
| Metabolic Disorders | α-Glucosidase and α-Amylase | Indole analogues have shown potent inhibitory activity against these diabetic targets. nih.gov |
| Inflammation | Histamine H1 Receptor | Indolylpiperidinyl benzoic acid derivatives are known H1 antagonists. nih.gov |
Integration of Advanced Synthetic and Computational Methodologies
To accelerate the discovery and optimization process, modern synthetic and computational tools should be fully integrated into the research program.
Advanced Synthetic Methods: Efficient and versatile synthetic routes are crucial for generating a diverse library of analogues. Techniques such as microwave-assisted organic synthesis (MAOS) can dramatically reduce reaction times for coupling and cyclization reactions. Flow chemistry offers precise control over reaction conditions, improving yield and safety. The development of novel palladium-catalyzed cross-coupling reactions will also be instrumental in functionalizing both the indole and benzoic acid rings with high precision.
Computational Chemistry: In silico methods can guide the rational design of new analogues, prioritizing the synthesis of compounds with the highest probability of success.
Molecular Docking: If a biological target is identified, docking studies can predict the binding poses of proposed analogues within the active site. This can help rationalize SAR data and design new molecules with improved interactions. nih.gov
Quantitative Structure-Activity Relationship (QSAR): By building mathematical models that correlate structural features with biological activity, QSAR can predict the potency of unsynthesized compounds. researchgate.net
Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of the ligand-receptor complex, assessing the stability of binding interactions over time and helping to understand the molecular basis of specificity.
Applications in Chemical Biology and Probe Development
Beyond its therapeutic potential, this compound can serve as a scaffold for the development of chemical probes to investigate biological systems. A chemical probe is a specialized small molecule used to study and manipulate a biological target, often in a cellular or in vivo context.
The development of such tools would involve:
Identifying a Non-Essential Position: Using SAR data, a position on the molecule that can be modified without loss of binding affinity is identified.
Attaching a Functional Linker: A flexible linker (e.g., a short polyethylene glycol chain) is attached to this position.
Conjugating a Reporter or Effector Tag: The linker is then used to attach a variety of functional tags.
These probes can be invaluable for target identification and validation. For example, an affinity-based probe with a biotin tag could be used in pull-down experiments to isolate and identify the binding proteins from cell lysates. A fluorescently-labeled probe could be used in cellular imaging studies to visualize the subcellular localization of the target protein. Photo-affinity probes, which form a covalent bond with their target upon UV irradiation, are powerful tools for definitively identifying the direct binding partner in a complex biological environment.
| Probe Type | Attached Moiety | Primary Application |
|---|---|---|
| Affinity Probe | Biotin | Target identification and validation via affinity purification and mass spectrometry. |
| Imaging Probe | Fluorophore (e.g., Fluorescein, Rhodamine) | Visualization of target localization and trafficking in living cells using fluorescence microscopy. |
| Photo-affinity Label | Benzophenone or Diazirine | Covalent labeling and unambiguous identification of the direct biological target protein. |
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 2-Amino-4-(1H-indol-4-yl)benzoic acid, and how can purity be optimized?
- Answer : Synthesis typically involves coupling indole derivatives with benzoic acid precursors via amidation or Friedel-Crafts alkylation. To ensure purity (>98%), use column chromatography with gradient elution (e.g., hexane/ethyl acetate) and validate via HPLC (C18 column, UV detection at 254 nm). Purity optimization may require recrystallization in ethanol/water mixtures .
Q. How can the structural integrity of this compound be confirmed post-synthesis?
- Answer : Employ multi-modal characterization:
- NMR : Analyze and spectra for characteristic peaks (e.g., indole NH at δ 10–12 ppm, carboxylic acid proton at δ 12–14 ppm).
- FT-IR : Confirm carboxylic acid (O–H stretch ~2500–3000 cm) and amine groups (N–H bend ~1600 cm).
- Mass Spectrometry : Use ESI-MS to verify molecular ion peaks (e.g., [M+H]) .
Q. What solvents and storage conditions are optimal for preserving this compound?
- Answer : Store in anhydrous DMSO or DMF at –20°C to prevent hydrolysis. For long-term stability, lyophilize and store under inert gas (argon) in amber vials. Avoid aqueous buffers unless immediately used .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for this compound?
- Answer : Discrepancies often arise from assay conditions or impurities. Mitigate by:
- Standardizing Assays : Use cell lines with consistent passage numbers (e.g., HEK-293 or HepG2) and control for solvent effects (e.g., DMSO ≤0.1%).
- Purity Reassessment : Re-analyze batches via LC-MS to detect trace impurities (e.g., unreacted indole precursors) that may interfere with bioactivity .
Q. What computational approaches predict the binding affinity of this compound to target enzymes?
- Answer : Use molecular docking (AutoDock Vina) or MD simulations (GROMACS) with crystal structures of target proteins (e.g., COX-2 or tyrosine kinases). Validate predictions with SPR (surface plasmon resonance) to measure kinetic parameters (, ) .
Q. How can in vivo pharmacokinetic studies be designed to assess this compound’s therapeutic potential?
- Answer :
- Dosing : Administer via oral gavage (10–50 mg/kg) or IV (5 mg/kg) in rodent models.
- Bioavailability : Quantify plasma concentrations using LC-MS/MS with a lower limit of detection (LLOD) ≤1 ng/mL.
- Metabolite Profiling : Identify phase I/II metabolites via UPLC-QTOF-MS .
Q. What strategies enhance the solubility of this compound for in vitro assays?
- Answer :
- Co-solvents : Use cyclodextrins (e.g., HP-β-CD) or PEG-400 to increase aqueous solubility.
- Salt Formation : Synthesize sodium or potassium salts via reaction with NaOH/KOH in ethanol .
Methodological Considerations
Q. How should researchers troubleshoot low yields in the final coupling step of synthesis?
- Answer :
- Catalyst Optimization : Screen Pd-based catalysts (e.g., Pd(OAc)) or organocatalysts (e.g., DMAP) to improve coupling efficiency.
- Reaction Monitoring : Use TLC (silica gel, UV visualization) to track intermediate formation and adjust reaction time/temperature .
Q. What techniques validate the compound’s role in enzyme inhibition mechanisms?
- Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
